Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198118
InChI: InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-13(22)9-7-12)30-17(11)19(27)24-15-5-3-4-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C21H16Cl2N2O4S
Molecular Weight: 463.3 g/mol

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16198118

Molecular Formula: C21H16Cl2N2O4S

Molecular Weight: 463.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C21H16Cl2N2O4S
Molecular Weight 463.3 g/mol
IUPAC Name methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-13(22)9-7-12)30-17(11)19(27)24-15-5-3-4-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key LSFZGANIASAVHA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiophene ring and multiple chlorinated aromatic substituents. The molecular formula of this compound is C21H16Cl2N2O4S, with a molecular weight of approximately 463.33 g/mol. Its classification falls under thiophene derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.

Chemical Reactivity

The compound can participate in various chemical reactions typical of compounds with amide and ester functionalities. These reactions are crucial for understanding its potential applications in drug development and materials science.

Synthesis

The synthesis of methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. These steps require precise control over temperature, reaction time, and the use of catalysts or protective groups to ensure high purity and yield. Techniques such as thin-layer chromatography are commonly employed to monitor the progress of reactions.

Biological Activity and Potential Applications

Thiophene derivatives, including this compound, have been explored for their diverse biological activities, such as anti-cancer, anti-inflammatory, antiprotozoal, antibacterial, antioxidant, and antiviral functions . The presence of chlorinated phenyl groups may enhance its biological activity by modulating metabolic pathways through interactions with specific proteins or enzymes.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure and functional groups make it a candidate for drug development.

  • Materials Science: Its chemical reactivity could be leveraged in materials synthesis.

Data Table: Comparison of Thiophene Derivatives

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylateC21H16Cl2N2O4S463.33 g/molTwo chlorinated phenyl groups
Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylateC21H16ClFN2O4S446.88 g/molFluorinated benzamido group
Methyl 2-amino-4,5-bis(4-chlorophenyl)thiophene-3-carboxylateNot specifiedNot specifiedEnhanced antimicrobial activity

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